molecular formula C6H13ClN+ B13771510 Aziridinium, 1-(2-chloroethyl)-1-ethyl- CAS No. 63918-54-7

Aziridinium, 1-(2-chloroethyl)-1-ethyl-

Cat. No.: B13771510
CAS No.: 63918-54-7
M. Wt: 134.63 g/mol
InChI Key: DSRFMKWOQKHUAB-UHFFFAOYSA-N
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Description

Aziridinium, 1-(2-chloroethyl)-1-ethyl- is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. These compounds are known for their significant strain due to the small ring size, which makes them highly reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridinium, 1-(2-chloroethyl)-1-ethyl- can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridinium ion . Another method involves the use of nitrenes, which can be generated in situ from organic azides or other precursors and then added to alkenes to form aziridines .

Industrial Production Methods

Industrially, aziridines are often produced from aminoethanol via two related routes. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration of aminoethanol. Alternatively, the Wenker synthesis involves converting aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine .

Chemical Reactions Analysis

Types of Reactions

Aziridinium, 1-(2-chloroethyl)-1-ethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for reactions involving aziridinium ions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions due to the high reactivity of the aziridinium ring .

Major Products

The major products of these reactions are often amines or other nitrogen-containing compounds, depending on the nucleophile used. For example, the reaction with an amine nucleophile can produce a primary amine and a new aziridinium moiety .

Mechanism of Action

The mechanism of action of aziridinium, 1-(2-chloroethyl)-1-ethyl- involves its high reactivity due to ring strain. The compound can readily undergo nucleophilic attack, leading to ring-opening and subsequent reactions. In biological systems, aziridinium derivatives can interact with neurotransmitter uptake systems, leading to the depletion of neurotransmitter stores and neurotoxic effects .

Properties

CAS No.

63918-54-7

Molecular Formula

C6H13ClN+

Molecular Weight

134.63 g/mol

IUPAC Name

1-(2-chloroethyl)-1-ethylaziridin-1-ium

InChI

InChI=1S/C6H13ClN/c1-2-8(4-3-7)5-6-8/h2-6H2,1H3/q+1

InChI Key

DSRFMKWOQKHUAB-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CC1)CCCl

Origin of Product

United States

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